1-(benzo[d]oxazol-2-yl)cyclopropanamine
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Overview
Description
1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[d]oxazol-2-yl)cyclopropanamine can be synthesized through a multi-step process involving the formation of the benzo[d]oxazole ring followed by the introduction of the cyclopropane moiety. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzo[d]oxazole ring. Subsequently, the cyclopropane ring can be introduced via a cyclopropanation reaction using reagents such as diazomethane or a similar cyclopropanating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]oxazol-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines under suitable conditions
Major Products Formed:
Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted products with different nucleophiles replacing the amine group
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(benzo[d]oxazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Benzoxazole: A structurally related compound with a similar benzo[d]oxazole ring but lacking the cyclopropane moiety.
Cyclopropanamine: A simpler compound with only the cyclopropane ring and an amine group, without the benzo[d]oxazole ring.
2-(Benzo[d]oxazol-2-yl)aniline: Another related compound with an aniline group instead of the cyclopropane ring
Uniqueness: 1-(Benzo[d]oxazol-2-yl)cyclopropanamine is unique due to the presence of both the benzo[d]oxazole ring and the cyclopropane moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1159878-36-0 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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